molecular formula C9H8BrN3OS B1617251 5-((4-Bromophenoxy)methyl)-1,3,4-thiadiazol-2-amine CAS No. 299441-95-5

5-((4-Bromophenoxy)methyl)-1,3,4-thiadiazol-2-amine

Cat. No. B1617251
M. Wt: 286.15 g/mol
InChI Key: QLEKCJLMKSQPTG-UHFFFAOYSA-N
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Description

“5-((4-Bromophenoxy)methyl)-1,3,4-thiadiazol-2-amine” is a chemical compound. However, there is limited information available about this specific compound. It is important to note that the compound is likely to have properties similar to other compounds with similar structures12.



Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. However, specific information about the molecular structure of “5-((4-Bromophenoxy)methyl)-1,3,4-thiadiazol-2-amine” is not available in the sources I found12.



Chemical Reactions Analysis

The chemical reactions involving “5-((4-Bromophenoxy)methyl)-1,3,4-thiadiazol-2-amine” are not explicitly mentioned in the sources I found. However, similar compounds are often involved in reactions such as oxidation, reduction, and various types of substitution reactions1.


Future Directions

The future directions for research on “5-((4-Bromophenoxy)methyl)-1,3,4-thiadiazol-2-amine” could involve further studies on its synthesis, properties, and potential applications. However, specific information on future directions is not available in the sources I found.


Please note that this information is based on the limited sources available and may not be entirely accurate or complete. For more detailed and specific information, further research and consultation with experts in the field may be necessary.


properties

IUPAC Name

5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3OS/c10-6-1-3-7(4-2-6)14-5-8-12-13-9(11)15-8/h1-4H,5H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEKCJLMKSQPTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=NN=C(S2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351854
Record name 5-((4-Bromophenoxy)methyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-Bromophenoxy)methyl)-1,3,4-thiadiazol-2-amine

CAS RN

299441-95-5
Record name 5-((4-Bromophenoxy)methyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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